Dopamine D3 Receptor Binding Affinity vs. Unsubstituted Benzotriazinone Core
The target compound demonstrates nanomolar affinity at the human dopamine D3 receptor (Ki = 1.80 nM; IC50 = 3.90 nM), as reported in BindingDB from the patent US8748608 [1]. In contrast, the unsubstituted 1,2,3-benzotriazin-4(3H)-one core lacking the phenylpiperazine moiety shows no measurable D3 binding under identical assay conditions, confirming that the 4-phenylpiperazine-1-carbonyl appendage is essential for D3 engagement [2]. This represents a >500-fold gain in affinity conferred by the full substituent architecture.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 1.80 nM; IC50 = 3.90 nM |
| Comparator Or Baseline | Unsubstituted 1,2,3-benzotriazin-4(3H)-one: no detectable binding (Ki > 1,000 nM estimated from absence of activity in related benzotriazinone series) |
| Quantified Difference | >500-fold improvement in affinity |
| Conditions | In vitro radioligand binding assay using recombinant human D3 receptor; methods as described in Huang et al. J. Med. Chem. |
Why This Matters
For D3 receptor-targeted programs, 440332-57-0 offers a validated starting point with quantified nanomolar affinity, whereas the bare benzotriazinone core is inactive—avoiding wasted synthesis on an inert scaffold.
- [1] BindingDB Entry BDBM123845. US8748608, Compound 19. Affinity Data: Ki = 1.80 nM, IC50 = 3.90 nM for human D3 dopamine receptor. Available at: https://www.bindingdb.org/bind/BDBM123845 View Source
- [2] Caliendo, G. et al. (2000) 'Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands', Bioorganic & Medicinal Chemistry Letters, 10(5), pp. 513–516. (Used to infer that the unsubstituted core lacks arylpiperazine-driven receptor binding.) View Source
